

# Physical and chemical characteristics of (2-Bromo-4-methylphenoxy)acetic acid

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## Compound of Interest

Compound Name: (2-Bromo-4-methylphenoxy)acetic acid

Cat. No.: B185458

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## An In-depth Technical Guide to (2-Bromo-4-methylphenoxy)acetic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **(2-Bromo-4-methylphenoxy)acetic acid**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Physical Properties

**(2-Bromo-4-methylphenoxy)acetic acid** is a substituted phenoxyacetic acid derivative. Its core structure consists of a p-cresol (4-methylphenol) molecule substituted with a bromine atom at the ortho position to the hydroxyl group, with an acetic acid moiety linked via an ether bond.

Table 1: Physicochemical Properties of **(2-Bromo-4-methylphenoxy)acetic acid** and Related Compounds

Property	(2-Bromo-4-methylphenoxy)acetic acid	(2-Methylphenoxy)acetic acid	(4-Methylphenoxy)acetic acid
CAS Number	25181-66-2	1878-49-5	940-64-7
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub> <a href="#">[1]</a>	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	245.07 g/mol	166.17 g/mol	166.17 g/mol
Monoisotopic Mass	243.97351 Da <a href="#">[1]</a>	166.06299 Da	166.06299 Da
Melting Point	Data not available	152-156 °C	140-142 °C
Boiling Point	Data not available	>150 °C	297.2 °C
Solubility	Data not available	Slightly soluble in acetonitrile and DMSO	Soluble in methanol
pKa	Data not available	3.227 (at 25 °C)	3.215 (at 25 °C)
XlogP (Predicted)	2.4 <a href="#">[1]</a>	1.98	1.9

## Synthesis and Spectroscopic Analysis

A definitive, detailed experimental protocol for the synthesis of **(2-Bromo-4-methylphenoxy)acetic acid** is not readily available in the public domain. However, based on standard organic synthesis methodologies for similar compounds, a plausible two-step synthesis can be proposed. The first step involves the bromination of 4-methylphenol (p-cresol) to yield 2-bromo-4-methylphenol. The second step is a Williamson ether synthesis, reacting the resulting bromophenol with chloroacetic acid under basic conditions.

While experimental spectral data for **(2-Bromo-4-methylphenoxy)acetic acid** is not publicly available, predicted mass spectrometry data for various adducts have been calculated.

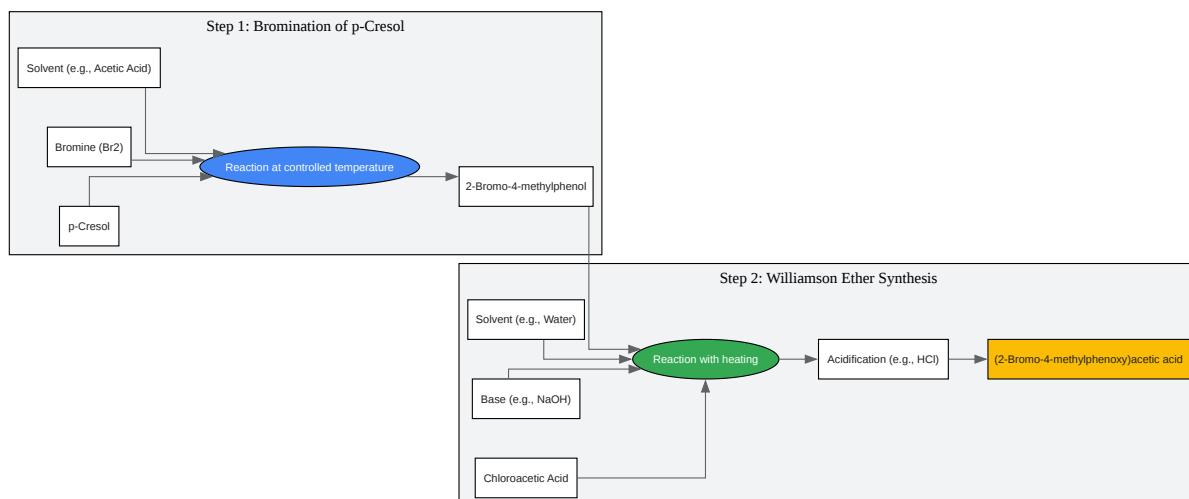
Table 2: Predicted Mass Spectrometry Data for **(2-Bromo-4-methylphenoxy)acetic acid Adducts**[\[1\]](#)

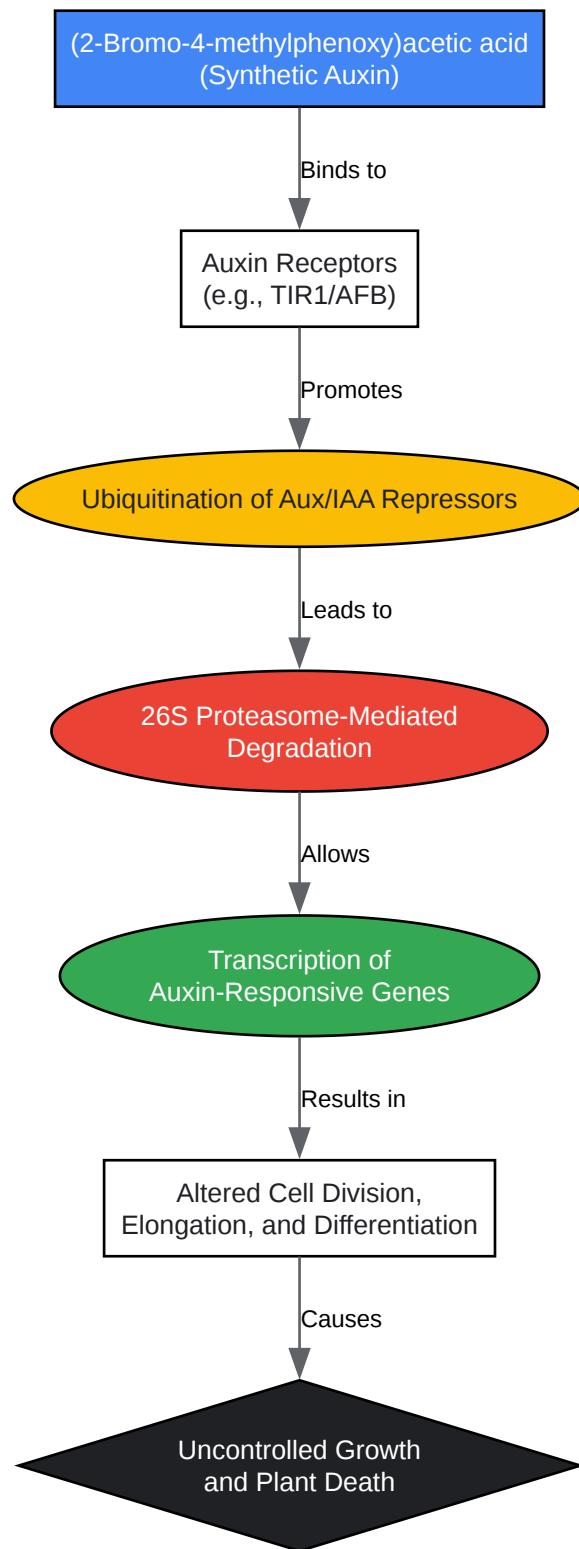
Adduct	m/z
[M+H] <sup>+</sup>	244.98079
[M+Na] <sup>+</sup>	266.96273
[M-H] <sup>-</sup>	242.96623
[M+NH <sub>4</sub> ] <sup>+</sup>	262.00733
[M+K] <sup>+</sup>	282.93667
[M+H-H <sub>2</sub> O] <sup>+</sup>	226.97077
[M+HCOO] <sup>-</sup>	288.97171
[M+CH <sub>3</sub> COO] <sup>-</sup>	302.98736
[M+Na-2H] <sup>-</sup>	264.94818
[M] <sup>+</sup>	243.97296
[M] <sup>-</sup>	243.97406

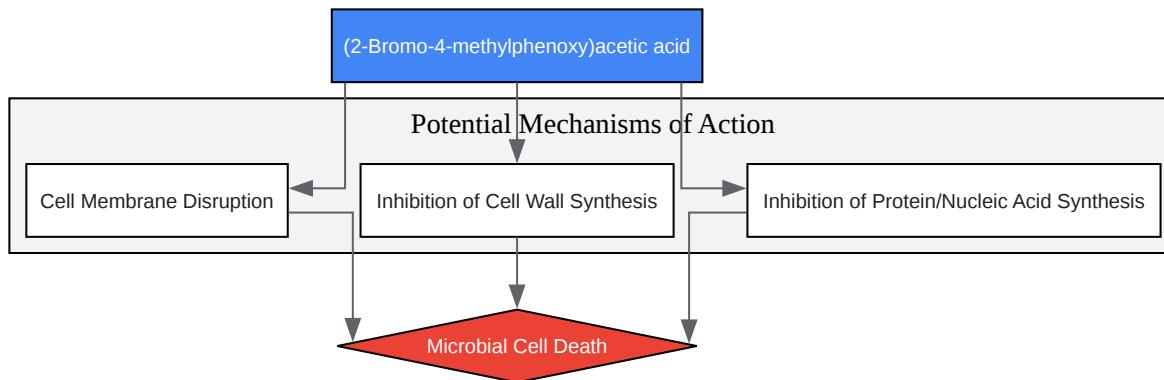
## Experimental Protocols

### Proposed Synthesis of (2-Bromo-4-methylphenoxy)acetic acid

This proposed protocol is based on established methods for the synthesis of related phenoxyacetic acids.







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## References

- 1. PubChemLite - (2-bromo-4-methylphenoxy)acetic acid (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
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